molecular formula C6H17N2OP B14179447 Phosphorodiamidous acid, N,N,N',N'-tetramethyl-, ethyl ester CAS No. 3402-24-2

Phosphorodiamidous acid, N,N,N',N'-tetramethyl-, ethyl ester

Cat. No.: B14179447
CAS No.: 3402-24-2
M. Wt: 164.19 g/mol
InChI Key: CMCMBIRWWIKAGG-UHFFFAOYSA-N
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Description

Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester is an organophosphorus compound with the molecular formula C6H17N2OP. It is a derivative of phosphorodiamidous acid, where the hydrogen atoms are replaced by ethyl and tetramethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester can be synthesized through the reaction of phosphorodiamidous acid with ethyl alcohol and tetramethylamine. The reaction typically occurs under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorodiamidic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler phosphorodiamidous compounds.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various phosphorodiamidic acid derivatives, reduced phosphorodiamidous compounds, and substituted phosphorodiamidous esters.

Scientific Research Applications

Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.

    Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, isopropyl ester: Contains an isopropyl group instead of an ethyl group.

Uniqueness

Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester is unique due to its specific ethyl ester group, which imparts distinct chemical and physical properties compared to its methyl and isopropyl counterparts. These properties make it suitable for specific applications in research and industry.

Properties

CAS No.

3402-24-2

Molecular Formula

C6H17N2OP

Molecular Weight

164.19 g/mol

IUPAC Name

N-[dimethylamino(ethoxy)phosphanyl]-N-methylmethanamine

InChI

InChI=1S/C6H17N2OP/c1-6-9-10(7(2)3)8(4)5/h6H2,1-5H3

InChI Key

CMCMBIRWWIKAGG-UHFFFAOYSA-N

Canonical SMILES

CCOP(N(C)C)N(C)C

Origin of Product

United States

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